molecular formula C9H7ClN2O2S2 B13737672 1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- CAS No. 20064-40-8

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl-

Cat. No.: B13737672
CAS No.: 20064-40-8
M. Wt: 274.8 g/mol
InChI Key: YVNAOILNFHJFAP-UHFFFAOYSA-N
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Description

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- is a heterocyclic compound that contains a thiadiazole ring. . The presence of the p-chlorophenylsulfonyl and methyl groups in this compound enhances its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with p-chlorobenzenesulfonyl chloride in the presence of a base, followed by cyclization to form the thiadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1,2,4-Thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- can be compared with other thiadiazole derivatives, such as:

The uniqueness of 1,2,4-thiadiazole, 5-((p-chlorophenyl)sulfonyl)-3-methyl- lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to other thiadiazole derivatives.

Properties

CAS No.

20064-40-8

Molecular Formula

C9H7ClN2O2S2

Molecular Weight

274.8 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-3-methyl-1,2,4-thiadiazole

InChI

InChI=1S/C9H7ClN2O2S2/c1-6-11-9(15-12-6)16(13,14)8-4-2-7(10)3-5-8/h2-5H,1H3

InChI Key

YVNAOILNFHJFAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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